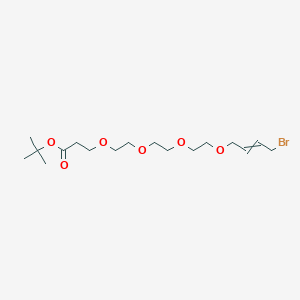
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate: is a chemical compound with the molecular formula C17H31BrO6 and a molecular weight of 411.33 g/mol . This compound is primarily used as a cross-linking reagent in various chemical and biological applications .
Mechanism of Action
Target of Action
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, also known as the Hycron linker , is primarily used in the field of proteomics research . Its primary targets are peptides and glycopeptides .
Mode of Action
The compound acts as an allylic anchor for the high-efficiency solid-phase synthesis of protected peptides and glycopeptides . It interacts with its targets by forming covalent bonds, thereby facilitating the synthesis process .
Result of Action
The primary result of the action of this compound is the efficient synthesis of protected peptides and glycopeptides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves the reaction of tert-butyl 4-bromo-2,2-dimethylbutanoate with tetraethylene glycol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is used as a cross-linking reagent in the synthesis of complex organic molecules . It is particularly useful in the solid-phase synthesis of protected peptides and glycopeptides .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions . It is also employed in the development of novel drug delivery systems .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings . It is also utilized in the manufacture of specialty chemicals .
Comparison with Similar Compounds
Comparison: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is unique due to its specific structure, which includes multiple ether linkages and a bromine atom . This structure imparts distinct chemical properties, making it particularly suitable for use as a cross-linking reagent in various applications . In contrast, similar compounds like tert-Butyl α-bromoisobutyrate and tert-Butyl 3-butenoate have different structures and are used for different purposes .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCGWNGIROULA-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














